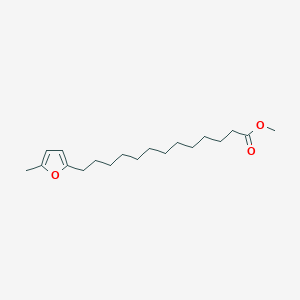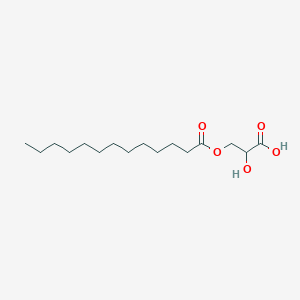![molecular formula C22H17N5O4 B14498887 4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine CAS No. 64863-97-4](/img/structure/B14498887.png)
4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine is a complex organic compound characterized by its diazenyl functional group and nitro-substituted naphthalene rings
Métodos De Preparación
The synthesis of 4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine typically involves a multi-step process. One common method includes the diazotization of an amine precursor followed by coupling with a nitro-substituted naphthalene derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazenyl group. Industrial production methods may involve large-scale batch reactions with stringent purification steps to achieve high purity of the final product .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions, leading to the formation of more complex nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The diazenyl group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions. Common reagents used in these reactions include hydrogen gas, metal catalysts, and strong acids or bases. .
Aplicaciones Científicas De Investigación
4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability
Mecanismo De Acción
The mechanism of action of 4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine involves its interaction with molecular targets through its diazenyl and nitro groups. These functional groups can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include inhibition of enzymes, modulation of receptor activity, and interaction with nucleic acids .
Comparación Con Compuestos Similares
Similar compounds include other diazenyl and nitro-substituted naphthalene derivatives. Compared to these compounds, 4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine is unique due to its specific substitution pattern and the presence of both diazenyl and nitro groups. This combination of functional groups provides distinct chemical reactivity and potential applications. Similar compounds include:
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- 4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthol .
Propiedades
Número CAS |
64863-97-4 |
|---|---|
Fórmula molecular |
C22H17N5O4 |
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
4-[(2,4-dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine |
InChI |
InChI=1S/C22H17N5O4/c1-2-23-18-11-12-19(15-8-4-3-7-14(15)18)24-25-22-17-10-6-5-9-16(17)20(26(28)29)13-21(22)27(30)31/h3-13,23H,2H2,1H3 |
Clave InChI |
XAMQNYLRZDEMCK-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C4=CC=CC=C43)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)
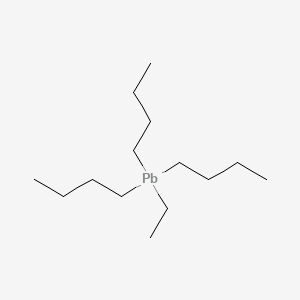
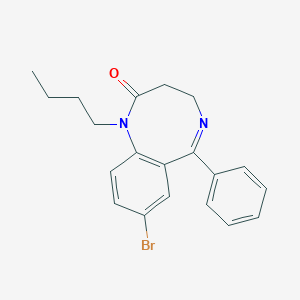
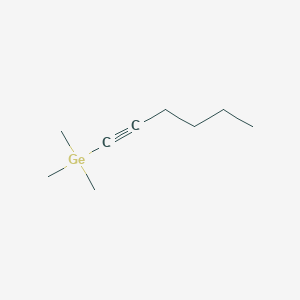
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)

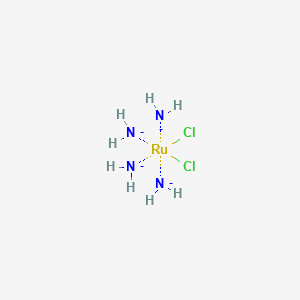
![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
